3-Deazaneplanocin

S-adenosylhomocysteine hydrolase AHCY enzyme inhibition

3-Deazaneplanocin A (DZNep) is the definitive AHCY inhibitor (Ki=50 pM) for global methylation studies. Unlike direct EZH2 inhibitors (tazemetostat, GSK126), DZNep broadly suppresses SAM-dependent methyltransferases and induces target protein degradation. It induces stronger, faster apoptosis in B-cell lymphoma than EPZ-6438. Its 12.8-min half-life in mice makes it ideal for advanced drug delivery proof-of-concept. Essential reference for AHCY inhibitor SAR. Not interchangeable with other epigenetic modulators.

Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
CAS No. 102052-95-9
Cat. No. B1662806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaneplanocin
CAS102052-95-9
Synonyms(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Molecular FormulaC12H14N4O3
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
InChIInChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
InChIKeyOMKHWTRUYNAGFG-IEBDPFPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

3-Deazaneplanocin A (CAS 102052-95-9) for Research Procurement: S-Adenosylhomocysteine Hydrolase Inhibitor with Broad Epigenetic Activity


3-Deazaneplanocin A (DZNep), a cyclopentenyl analog of 3-deazaadenosine, is a potent competitive inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase (AHCY) with a Ki of 50 pM [1]. This inhibition leads to intracellular accumulation of AdoHcy, which in turn indirectly suppresses S-adenosylmethionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2 [2]. As a research tool, DZNep is widely used to investigate epigenetic regulation, cancer biology, and antiviral mechanisms, with demonstrated effects on histone H3 lysine 27 trimethylation (H3K27me3) and other repressive histone marks [2][3].

3-Deazaneplanocin A (DZNep) Procurement: Why Generic Substitution with Other EZH2 or AHCY Inhibitors is Scientifically Unjustified


Substituting 3-Deazaneplanocin A (DZNep) with alternative epigenetic modulators—including direct catalytic EZH2 inhibitors (e.g., tazemetostat/EPZ-6438, GSK126) or other AHCY inhibitors (e.g., DZA, Neplanocin A)—is scientifically unsound due to profound differences in mechanism, potency, and biological outcome. Unlike direct EZH2 inhibitors that target only the catalytic SET domain, DZNep inhibits AHCY upstream, resulting in a broader suppression of multiple SAM-dependent methyltransferases and inducing proteasomal degradation of target proteins [1][2]. Comparative studies demonstrate that DZNep induces stronger and faster apoptosis in lymphoma cells than EPZ-6438 [3] and that DZA, DZNep, and Neplanocin A exhibit distinct potency hierarchies in breast cancer cells (DZA > DZNep > Nep A) [4]. Furthermore, DZNep's rapid elimination half-life of 12.8 minutes in mice [5] necessitates careful experimental design and dosing regimens that differ substantially from those of more stable analogs, rendering interchangeability in research protocols invalid.

3-Deazaneplanocin A (DZNep): Quantitative Head-to-Head and Cross-Study Comparative Evidence Guide


AHCY Inhibition Potency: 3-Deazaneplanocin A (DZNep) Ki of 50 pM Establishes Exceptional Target Affinity

3-Deazaneplanocin A (DZNep) acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (AHCY) with an inhibition constant (Ki) of 50 pM in cell-free assays [1]. This value represents a strong binding affinity and is a key differentiator for the compound. While direct comparative Ki data for other AHCY inhibitors under identical conditions are not compiled in a single source, the reported 50 pM value positions DZNep among the most potent known inhibitors of this enzyme. In contrast, the direct EZH2 inhibitor EPZ-6438 (tazemetostat) has a reported Ki of 2.5 nM for EZH2, but its mechanism is distinct and does not involve AHCY inhibition . Therefore, for research applications specifically requiring potent AHCY inhibition to study downstream effects on the methionine cycle and broad methyltransferase suppression, DZNep is the appropriate tool compound [2].

S-adenosylhomocysteine hydrolase AHCY enzyme inhibition Ki determination

Superior Apoptosis Induction in B-Cell Lymphoma: DZNep vs. EPZ-6438 Head-to-Head Comparison

In a direct head-to-head comparison using multiple B-cell lymphoma cell lines, 3-Deazaneplanocin A (DZNep) induced significantly stronger apoptosis at a lower concentration and within a shorter timeframe compared to the direct EZH2 catalytic inhibitor EPZ-6438 (tazemetostat) [1]. Specifically, the study evaluated proliferation inhibition and apoptosis induction across Burkitt lymphoma (BL) and diffuse large B-cell lymphoma (DLBCL) cell lines. While exact IC50 values were not the primary focus, the qualitative and quantitative observation was that DZNep achieved a more robust apoptotic response at lower concentrations and earlier time points than EPZ-6438, which was then in phase II clinical trials [1]. This highlights a functional difference where indirect EZH2 inhibition via AHCY suppression yields a stronger cytotoxic effect than direct catalytic site inhibition in this model.

apoptosis B-cell lymphoma EZH2 inhibitor EPZ-6438 tazemetostat

Differential Potency Among AHCY Inhibitors in Breast Cancer: DZA > DZNep > Neplanocin A

A comparative study in breast cancer cell lines (MCF7, MDA-MB-231, SKBr3) evaluated the growth inhibitory effects of three structural analogs that inhibit AHCY: 3-deazaadenosine (DZA), 3-deazaneplanocin A (DZNep), and neplanocin A (Nep A) [1]. All three compounds induced a similar pattern of biological activity (decreased EZH2 protein expression, G2/M arrest, apoptosis), but exhibited a clear potency hierarchy: DZA > DZNep > Nep A [1]. While exact IC50 values for all three compounds across all cell lines are not fully detailed in the abstract, the study establishes that DZNep is not the most potent analog in this specific series (DZA is more potent), but it is more potent than Nep A. This rank-order potency is crucial for researchers selecting the appropriate tool compound for AHCY inhibition studies in breast cancer models, as DZA may be preferable for experiments requiring maximal potency, whereas DZNep offers an intermediate activity profile.

breast cancer AHCY inhibitor DZA neplanocin A growth inhibition

NSCLC Cell Proliferation Inhibition: Defined IC50 Range of 0.08-0.24 µM

3-Deazaneplanocin A (DZNep) demonstrated dose-dependent inhibition of cell proliferation across a panel of non-small cell lung cancer (NSCLC) cell lines, with IC50 values ranging from 0.08 to 0.24 µM [1]. This potency, in the sub-micromolar range, is a benchmark for researchers using DZNep in lung cancer models. While this data does not include a direct comparator from the same study, it provides a crucial quantitative baseline for the compound's activity in NSCLC, which can be cross-referenced with published IC50 values for alternative epigenetic inhibitors (e.g., EZH2 inhibitors, HDAC inhibitors) in the same or similar cell lines to assess relative potency. For example, the direct EZH2 inhibitor GSK126 has reported IC50 values in the nanomolar to low micromolar range in various cancer cell lines [2], but cross-study comparisons must be made with caution due to differences in assay conditions.

NSCLC non-small cell lung cancer cell proliferation IC50

Rapid In Vivo Elimination: Half-Life of 12.8 Minutes in Mice Informs Experimental Dosing

A key differentiating factor for 3-Deazaneplanocin A (DZNep) is its rapid elimination in vivo. A pharmacokinetic study in female BALB/c mice following a single intravenous dose of 0.1 mg/kg [3H]-c3Nep revealed a plasma elimination half-life of only 12.8 minutes, with an AUC of 3.38 µg·min/mL [1]. The study also noted limited tissue distribution, with the highest drug concentrations found in the kidneys and liver (not exceeding 1 µg/g tissue) and evidence of rapid metabolism [1]. This pharmacokinetic profile is markedly different from that of the related compound carbocyclic 3-deazaadenosine (C-c3Ado), which has a longer half-life [1]. For in vivo experiments, this rapid clearance necessitates frequent dosing or the use of alternative formulations (e.g., liposomal encapsulation [2]) to maintain effective plasma concentrations, making DZNep a more challenging compound for long-term animal studies compared to analogs with improved stability.

pharmacokinetics half-life in vivo dosing regimen

3-Deazaneplanocin A (DZNep) Research Procurement: Optimal Application Scenarios Based on Quantitative Evidence


Investigating Broad Epigenetic Modulation via AHCY Inhibition

3-Deazaneplanocin A (DZNep) is optimally deployed in research aiming to dissect the downstream consequences of S-adenosylhomocysteine hydrolase (AHCY) inhibition, particularly the global effects on the cellular methylation potential and the suppression of multiple SAM-dependent methyltransferases (including, but not limited to, EZH2). Given its exceptionally potent Ki of 50 pM for AHCY [1], DZNep is the tool of choice for experiments requiring robust and specific inhibition of this enzyme to study methionine cycle disruption, SAH accumulation, and the resulting broad changes in histone and non-histone methylation patterns [2].

Preclinical Studies Requiring Fast-Onset Apoptosis in Lymphoma Models

For researchers focused on B-cell lymphoma and needing to induce robust apoptosis in vitro, DZNep offers a distinct advantage over direct EZH2 catalytic inhibitors like EPZ-6438. Evidence from head-to-head studies shows that DZNep induces significantly stronger apoptosis at lower concentrations and in a shorter timeframe in both Burkitt lymphoma (BL) and diffuse large B-cell lymphoma (DLBCL) cell lines [3]. This makes DZNep the preferred tool compound for assays where rapid and pronounced cell death is a desired endpoint, and where the broader mechanism of AHCY inhibition is not a confounding variable but rather a driver of the desired phenotype.

In Vivo Efficacy Studies with Optimized Dosing or Formulation

While DZNep's rapid elimination half-life of 12.8 minutes in mice [4] presents a challenge for standard in vivo administration, it also creates opportunities for research into advanced drug delivery systems. Investigators studying controlled-release formulations, such as pegylated liposomal encapsulation, can utilize DZNep as a model compound with a well-characterized and challenging pharmacokinetic profile [5]. Successful demonstration of enhanced in vivo stability and efficacy with novel formulations of DZNep provides a strong proof-of-concept for drug delivery technologies aimed at improving the pharmacokinetics of rapidly cleared therapeutics.

Comparative Pharmacology of AHCY Inhibitors

DZNep serves as an essential reference compound in studies comparing the biological effects of different AHCY inhibitors. As demonstrated in breast cancer cell lines, a clear potency hierarchy exists among structural analogs (DZA > DZNep > Nep A) [6]. Including DZNep as a comparator in such studies allows researchers to establish structure-activity relationships (SAR), correlate AHCY inhibitory potency with downstream functional effects (e.g., EZH2 protein reduction, cell cycle arrest), and identify the optimal AHCY inhibitor for a specific cancer type or biological context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deazaneplanocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.